Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an ethyl ester group, a chloroacetyl group, and an amino group attached to the benzothiophene core
Preparation Methods
The synthesis of Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving substituted phenylacetic acids and sulfur sources under acidic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via acylation reactions using chloroacetyl chloride in the presence of a base such as pyridine.
Amination: The amino group is introduced through nucleophilic substitution reactions using appropriate amines.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate: Similar structure but with a benzofuran core instead of benzothiophene.
Ethyl 3-[(chloroacetyl)amino]-1-indole-2-carboxylate: Contains an indole core, which may result in different biological activities.
Ethyl 3-[(chloroacetyl)amino]-1-thiophene-2-carboxylate: Similar structure but with a thiophene core, potentially leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-18-13(17)12-11(15-10(16)7-14)8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWKIWXTYDGPBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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